Bismerthiazol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

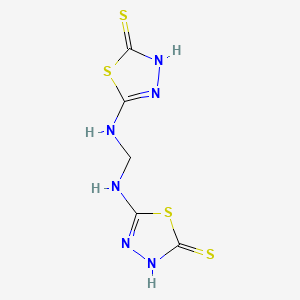

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)amino]methylamino]-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6S4/c12-4-10-8-2(14-4)6-1-7-3-9-11-5(13)15-3/h1H2,(H,6,8)(H,7,9)(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNWORHVUOZYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(NC1=NNC(=S)S1)NC2=NNC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20229615 | |

| Record name | Bismerthiazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79319-85-0 | |

| Record name | Bismerthiazol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79319-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chuan HUA 018 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079319850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismerthiazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bismerthiazol's Mechanism of Action Against Xanthomonas oryzae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial leaf blight, caused by the Gram-negative bacterium Xanthomonas oryzae pv. oryzae (Xoo), poses a significant threat to rice production worldwide. Bismerthiazol is a bactericide that has been effectively used to control this devastating disease. Its mode of action is multifaceted, involving both direct antimicrobial effects on the pathogen and the induction of defense mechanisms in the host plant. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its inhibitory effects on Xanthomonas oryzae.

Dual-Pronged Approach: Direct Inhibition and Host Defense Induction

This compound's efficacy stems from its ability to act on two fronts. It directly impedes the growth and virulence of Xoo and simultaneously triggers the rice plant's innate immune system, creating a hostile environment for the pathogen.

Direct Antimicrobial Action

Recent research has identified key molecular pathways in Xanthomonas oryzae that are targeted by this compound.

1. Inhibition of Glutathione Metabolism:

Metabolic flux analysis has pinpointed glutathione oxidoreductase (GSR) as a potential primary target of this compound within the glutathione metabolism pathway.[1][2][3] GSR is a crucial enzyme responsible for maintaining the reduced glutathione (GSH) pool, which is essential for protecting the cell from oxidative stress. By inhibiting GSR, this compound likely disrupts the redox homeostasis in Xoo, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage.

2. Disruption of the Histidine Utilization (Hut) Pathway and Quorum Sensing:

Studies have revealed that this compound can inhibit the transcription of genes within the histidine utilization (Hut) pathway in Xoo.[1][4][5] The Hut pathway is not only involved in histidine metabolism but also plays a role in quorum sensing (QS), a cell-to-cell communication system that regulates virulence factors such as biofilm formation and motility. By downregulating the Hut pathway, this compound interferes with QS, thereby reducing the pathogen's virulence. The genes in the Xoo Hut operon, including hutG and hutU, are significantly downregulated following this compound treatment.[1][4]

Induction of Host Defense Mechanisms

In addition to its direct effects on the bacterium, this compound acts as an elicitor, activating the plant's systemic acquired resistance (SAR). This leads to a range of defense responses in the rice plant, including:

-

Enhanced H₂O₂ Production: An increase in hydrogen peroxide levels, which acts as a signaling molecule and has direct antimicrobial properties.

-

Callose Deposition: Reinforcement of the plant cell wall to prevent pathogen entry and spread.

-

Upregulation of Defense-Related Genes: Increased expression of genes involved in the salicylic acid (SA) signaling pathway, a key component of plant immunity.

Quantitative Data Summary

The following table summarizes the available quantitative data on the efficacy of this compound against Xanthomonas oryzae and other relevant species.

| Parameter | Organism | Value | Reference |

| MIC | Xanthomonas oryzae pv. oryzae | 0.14 mM - 0.65 mM | [6][7] |

| EC₅₀ | Xanthomonas oryzae pv. oryzae | 54.7 µg/mL | [8] |

| EC₅₀ | Xanthomonas oryzae pv. oryzae | 77.46 µg/mL | [5][9] |

| EC₅₀ | Xanthomonas oryzae pv. oryzicola | ~18 µg/mL | |

| EC₅₀ | Xanthomonas citri subsp. citri | 85 µg/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Bacterial Inoculum: a. Streak Xanthomonas oryzae pv. oryzae on a suitable agar medium (e.g., Nutrient Agar) and incubate at 28°C for 48-72 hours. b. Inoculate a single colony into a sterile liquid medium (e.g., Nutrient Broth) and incubate at 28°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of ~0.5-0.6). c. Dilute the bacterial suspension in fresh broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

3. Inoculation and Incubation: a. Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. b. Include a positive control (bacteria in broth without this compound) and a negative control (broth only) on each plate. c. Incubate the plate at 28°C for 24-48 hours.

4. Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which no visible growth is observed.

Protocol 2: RNA-Seq Analysis of this compound-Treated Xanthomonas oryzae

This protocol outlines the steps for analyzing the global gene expression changes in Xoo in response to this compound treatment.

1. Bacterial Culture and Treatment: a. Grow Xanthomonas oryzae pv. oryzae in liquid medium to the mid-logarithmic phase. b. Treat the bacterial culture with a sub-lethal concentration of this compound (e.g., 1/2 x MIC) for a specific duration (e.g., 4.5 and 9 hours). An untreated culture serves as the control.

2. RNA Extraction: a. Harvest the bacterial cells by centrifugation. b. Immediately lyse the cells using a suitable reagent (e.g., TRIzol) to preserve RNA integrity. c. Extract total RNA according to the manufacturer's protocol, including a DNase treatment step to remove contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.

3. Library Preparation and Sequencing: a. Deplete ribosomal RNA (rRNA) from the total RNA samples using a commercially available kit. b. Fragment the rRNA-depleted RNA. c. Synthesize first-strand cDNA using reverse transcriptase and random primers. d. Synthesize the second cDNA strand. e. Perform end-repair, A-tailing, and ligation of sequencing adapters. f. Amplify the library by PCR. g. Perform quality control and quantify the final library. h. Sequence the libraries on an Illumina sequencing platform.

4. Data Analysis: a. Perform quality control on the raw sequencing reads. b. Align the reads to the Xanthomonas oryzae pv. oryzae reference genome. c. Quantify gene expression levels. d. Identify differentially expressed genes (DEGs) between the this compound-treated and control samples. e. Perform functional annotation and pathway analysis of the DEGs.

Protocol 3: 13C-Based Metabolic Flux Analysis

This protocol describes a method to quantify the metabolic fluxes in Xanthomonas oryzae and determine the impact of this compound.

1. Isotope Labeling Experiment: a. Culture Xanthomonas oryzae pv. oryzae in a defined minimal medium containing a ¹³C-labeled substrate (e.g., [1-¹³C]glucose or [U-¹³C₆]glucose). b. Grow the cultures with and without a sub-lethal concentration of this compound until a metabolic and isotopic steady state is reached. c. Harvest the cells rapidly and quench their metabolism.

2. Sample Processing and Analysis: a. Hydrolyze the cell biomass to release proteinogenic amino acids. b. Derivatize the amino acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). c. Analyze the mass isotopomer distributions of the derivatized amino acids by GC-MS.

3. Metabolic Flux Calculation: a. Construct a stoichiometric model of the central carbon metabolism of Xanthomonas oryzae. b. Use the measured mass isotopomer distributions and a computational flux analysis software (e.g., INCA, OpenFLUX) to estimate the intracellular metabolic fluxes. c. Compare the flux distributions between the this compound-treated and control conditions to identify metabolic rerouting.

Visualizations

The following diagrams illustrate the proposed mechanisms of action and experimental workflows.

Caption: Dual mechanism of this compound against Xanthomonas oryzae.

Caption: Inhibition of the Histidine Utilization (Hut) Pathway.

Caption: Proposed inhibition of glutathione metabolism.

Caption: Experimental workflow for RNA-Seq analysis.

References

- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. Bacterial RNA-seq sample preparation and sequencing. [bio-protocol.org]

- 3. Metabolic Flux Analysis of Xanthomonas oryzae Treated with this compound Revealed Glutathione Oxidoreductase in Glutathione Metabolism Serves as an Effective Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic Flux Analysis of Xanthomonas oryzae Treated with this compound Revealed Glutathione Oxidoreductase in Glutathione Metabolism Serves as an Effective Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bismerthiazol: Chemical Structure, Properties, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismerthiazol, a thiazole-based bactericide, has demonstrated significant efficacy in the control of various plant bacterial diseases. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and multifaceted mode of action. The document details the synthesis of this compound, offering insights into its experimental protocols. A key focus is the dual mechanism of action, which includes direct antimicrobial effects and the induction of plant defense responses. The guide elucidates the signaling pathways activated by this compound in plants, including the roles of key signaling molecules such as jasmonic acid, ethylene, and hydrogen peroxide. All quantitative data is presented in structured tables for clarity, and complex biological and experimental workflows are visualized using Graphviz diagrams. This whitepaper is intended to be a valuable resource for researchers and professionals engaged in the fields of agrochemical development, plant pathology, and drug discovery.

Chemical Structure and Identification

This compound, with the IUPAC name 5-[[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)amino]methylamino]-3H-1,3,4-thiadiazole-2-thione, is a heterocyclic compound containing two 1,3,4-thiadiazole rings linked by a methyleneamino bridge.[1][2] Its chemical structure is characterized by the presence of thione groups and amino linkers, which are crucial for its biological activity.

Chemical Structure:

References

Bismerthiazol's Mode of Action in Plant Defense Induction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismerthiazol, a thiazole fungicide, is recognized not only for its direct antimicrobial properties but also for its capacity to act as a chemical elicitor of plant defense mechanisms. This technical guide provides a comprehensive overview of the mode of action of this compound in inducing plant immunity, with a particular focus on its effects in rice. This compound treatment enhances plant resistance against both pathogens and herbivores by activating a complex network of signaling pathways, primarily involving jasmonic acid (JA), ethylene (ET), and reactive oxygen species (ROS). This document details the signaling cascades, presents quantitative data on the induction of defense responses, and provides detailed experimental protocols for the key assays cited.

Introduction to this compound as a Plant Activator

This compound is a systemic fungicide used to control various bacterial diseases in plants, such as bacterial leaf blight in rice.[1] Beyond its direct bactericidal effects, this compound functions as a plant activator, priming the plant's innate immune system to respond more rapidly and effectively to subsequent challenges from pests and pathogens.[2] This induced resistance is a key feature of its mode of action and offers a promising avenue for sustainable crop protection. Studies have shown that this compound can enhance resistance to a range of biotic stresses, including bacterial pathogens like Xanthomonas oryzae pv. oryzae and herbivorous insects such as the white-backed planthopper (WBPH).[2][3]

Core Signaling Pathways Activated by this compound

The induction of plant defense by this compound is a multifaceted process involving the activation and crosstalk of several key signaling pathways. In rice, the primary pathways stimulated by this compound are the jasmonic acid (JA), ethylene (ET), and reactive oxygen species (ROS) pathways, while the salicylic acid (SA) pathway is not significantly induced.[2]

Jasmonic Acid (JA) and Ethylene (ET) Signaling

This compound treatment leads to a significant increase in the endogenous levels of JA and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), as well as ethylene.[2] These hormones are central regulators of plant defense against necrotrophic pathogens and chewing insects.

The signaling cascade is initiated by the perception of a stress signal, which in this case is triggered by this compound. This leads to the activation of lipases that release α-linolenic acid from chloroplast membranes. A series of enzymatic reactions converts α-linolenic acid into JA. JA is then conjugated with isoleucine to form the active signaling molecule JA-Ile. JA-Ile binds to its receptor, COI1, an F-box protein that is part of the SCFCOI1 ubiquitin E3 ligase complex. This binding event targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation by the 26S proteasome. The degradation of JAZ repressors releases transcription factors, such as MYC2 and various WRKYs, which then activate the expression of a wide range of defense-related genes.[4]

Similarly, ethylene signaling is initiated by the binding of ethylene to its receptors on the endoplasmic reticulum membrane. This binding inactivates the receptors and the associated CTR1 kinase. The inactivation of CTR1 leads to the cleavage and nuclear translocation of the C-terminal portion of EIN2. In the nucleus, the EIN2 C-terminus stabilizes transcription factors like EIN3 and EIL1, which in turn activate the expression of ethylene-responsive genes, including those involved in defense.[5]

dot

References

- 1. researchgate.net [researchgate.net]

- 2. The Commonly Used Bactericide this compound Promotes Rice Defenses against Herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two thiadiazole compounds promote rice defence against X anthomonas oryzae pv. oryzae by suppressing the bacterium's production of extracellular polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Jasmonic Acid and Ethylene Signaling Pathways Regulate Glucosinolate Levels in Plants During Rhizobacteria-Induced Systemic Resistance Against a Leaf-Chewing Herbivore - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Bismerthiazol in Pathogenic Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismerthiazol is a bactericide with a multifaceted mechanism of action, primarily employed in the control of pathogenic bacteria affecting crops. This technical guide provides a comprehensive overview of the known molecular targets of this compound, with a focus on its interactions within pathogenic bacteria. The document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the associated signaling pathways and experimental workflows. The primary targets discussed include components of bacterial quorum sensing (QS) systems, the histidine utilization (Hut) pathway, and glutathione oxidoreductase (GSR). This guide is intended to serve as a resource for researchers and professionals involved in the development of novel antibacterial agents.

Introduction

This compound has demonstrated efficacy against a range of plant pathogenic bacteria, most notably those from the Xanthomonas genus. Its mode of action extends beyond direct bactericidal effects, encompassing the disruption of key cellular processes that are critical for bacterial virulence and survival. Understanding the specific molecular targets of this compound is crucial for optimizing its use, managing resistance, and inspiring the development of new therapeutics with similar mechanisms.

Key Molecular Targets

The antibacterial activity of this compound is attributed to its interaction with multiple cellular targets, leading to a cascade of effects that ultimately inhibit bacterial growth and pathogenicity.

Quorum Sensing (QS) Inhibition

This compound has been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation. By disrupting QS, this compound can effectively attenuate the pathogenicity of bacteria without directly killing them, which may reduce the selective pressure for resistance development. The precise molecular interactions within the QS pathways of specific pathogenic bacteria are still under investigation.

Inhibition of the Histidine Utilization (Hut) Pathway

Studies have indicated that this compound can inhibit the histidine utilization (Hut) pathway in bacteria such as Xanthomonas oryzae pv. oryzae (Xoo)[1]. This pathway is involved in the catabolism of histidine, providing the bacterium with carbon and nitrogen sources. Inhibition of the Hut pathway can therefore limit the nutrient availability for the pathogen, thereby impeding its growth and proliferation[1].

Glutathione Oxidoreductase (GSR) as a Potential Target

Metabolic flux analysis has identified glutathione oxidoreductase (GSR) as a potential molecular target of this compound in Xoo[2]. GSR is a key enzyme in the glutathione metabolism pathway, which plays a critical role in protecting the cell from oxidative stress. Inhibition of GSR would lead to an accumulation of oxidative damage, ultimately contributing to bacterial cell death.

Quantitative Data

The following tables summarize the available quantitative data regarding the efficacy of this compound against various pathogenic bacteria. It is important to note that direct binding affinity data (Kd) and enzyme inhibition constants (Ki) for this compound against its specific molecular targets are not extensively reported in the currently available literature.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Xanthomonas citri subsp. citri | 170 | 300 | [3] |

| Xanthomonas oryzae pv. oryzae (Xoo) | 16 | - | [4] |

Table 2: Half-Maximal Effective Concentration (EC50) of this compound against Xanthomonas oryzae pv. oryzae (Xoo)

| Condition | EC50 (µg/mL) | Reference |

| In vitro antibacterial activity | 77.46 | [5] |

| In vitro antibacterial activity | 94.5 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's molecular targets.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from the methodology described for determining the MIC and MBC of this compound against Xanthomonas citri subsp. citri[3].

Objective: To determine the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Materials:

-

Bacterial culture (e.g., Xanthomonas citri subsp. citri)

-

Nutrient Broth (NB) medium

-

This compound stock solution

-

96-well microtiter plates

-

Spectrophotometer

-

Nutrient Agar (NA) plates

-

Incubator

Procedure:

-

Preparation of this compound dilutions: Prepare a series of twofold dilutions of this compound in NB medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 10^5 CFU/mL. Include a positive control (no this compound) and a negative control (no bacteria).

-

Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 28°C) for 24-48 hours.

-

MIC Determination: After incubation, determine the MIC by visually assessing the lowest concentration of this compound that prevents visible turbidity. This can be confirmed by measuring the optical density at 600 nm (OD600).

-

MBC Determination: From the wells showing no visible growth, plate a small aliquot (e.g., 10 µL) onto NA plates.

-

Incubation: Incubate the NA plates at the optimal growth temperature for 24-48 hours.

-

MBC Determination: The MBC is the lowest concentration of this compound from which no bacterial colonies grow on the NA plates.

Quorum Sensing Inhibition Assay using Chromobacterium violaceum

This protocol provides a general method for screening for QS inhibition, which can be adapted to test this compound. C. violaceum produces a purple pigment, violacein, which is regulated by QS.

Objective: To qualitatively and quantitatively assess the ability of this compound to inhibit quorum sensing.

Materials:

-

Chromobacterium violaceum culture

-

Luria-Bertani (LB) agar and broth

-

This compound

-

N-hexanoyl-L-homoserine lactone (C6-HSL) (as an inducer, if using a mutant strain)

-

Spectrophotometer

Procedure:

-

Qualitative Assay (Agar Diffusion): a. Prepare an LB agar plate seeded with an overnight culture of C. violaceum. b. Place a sterile paper disc impregnated with a known concentration of this compound onto the center of the agar plate. c. Incubate the plate at 30°C for 24-48 hours. d. Observe for a zone of colorless bacterial growth around the disc, indicating the inhibition of violacein production and thus QS.

-

Quantitative Assay (Violacein Inhibition): a. Grow C. violaceum in LB broth in the presence of various concentrations of this compound. Include a control without this compound. b. Incubate at 30°C with shaking for 24 hours. c. Centrifuge the cultures to pellet the cells. d. Extract the violacein from the cell pellet using a suitable solvent (e.g., DMSO or ethanol). e. Quantify the amount of violacein by measuring the absorbance of the extract at 585 nm. f. Calculate the percentage of violacein inhibition relative to the control.

Glutathione Reductase (GR) Activity Assay

This protocol describes a common method for measuring GR activity in bacterial lysates, which can be used to assess the inhibitory effect of this compound.

Objective: To measure the activity of glutathione reductase in the presence and absence of this compound.

Materials:

-

Bacterial cell lysate

-

Assay buffer (e.g., potassium phosphate buffer with EDTA)

-

NADPH

-

Oxidized glutathione (GSSG)

-

This compound

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer, NADPH, and the bacterial lysate.

-

Pre-incubation with Inhibitor: For the test sample, pre-incubate the lysate with the desired concentration of this compound for a defined period.

-

Initiation of Reaction: Start the reaction by adding GSSG to the mixture.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH.

-

Calculation of Activity: The rate of decrease in absorbance is proportional to the GR activity. Calculate the specific activity (e.g., in units per mg of protein).

-

Comparison: Compare the activity in the presence of this compound to the control (without inhibitor) to determine the percentage of inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general workflow for target identification.

Caption: Proposed mechanism of Quorum Sensing inhibition by this compound.

Caption: Inhibition of the Histidine Utilization (Hut) Pathway by this compound.

Caption: Potential inhibition of Glutathione Metabolism by this compound.

References

- 1. kamiyabiomedical.com [kamiyabiomedical.com]

- 2. Metabolic Flux Analysis of Xanthomonas oryzae Treated with this compound Revealed Glutathione Oxidoreductase in Glutathione Metabolism Serves as an Effective Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. researchgate.net [researchgate.net]

Bismerthiazol's Role in Systemic Acquired Resistance (SAR) in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism characterized by a broad-spectrum and long-lasting immunity to secondary infections after an initial localized pathogen attack. Chemical elicitors that trigger SAR are of significant interest for developing novel crop protection strategies. Bismerthiazol, a thiadiazole-based bactericide, has emerged as a potent inducer of SAR in various plant species. This technical guide provides a comprehensive overview of the role of this compound in activating SAR, with a focus on its molecular mechanisms, relevant signaling pathways, and the quantitative effects on plant defense. Detailed experimental protocols and visual representations of the underlying biological processes are included to facilitate further research and development in this area.

Mechanism of Action and Signaling Pathways

This compound primes the plant's immune system, leading to a more rapid and robust defense response upon subsequent pathogen or herbivore attack. Its mode of action involves the modulation of key defense-related signaling pathways, primarily those mediated by jasmonic acid (JA), ethylene (ET), hydrogen peroxide (H₂O₂), and salicylic acid (SA).

In rice, this compound treatment has been shown to enhance the constitutive and herbivore-elicited levels of JA, its bioactive conjugate jasmonoyl-isoleucine (JA-Ile), ET, and H₂O₂.[1][2] Notably, in rice, this compound does not appear to significantly induce the SA pathway.[1] Conversely, studies on citrus have demonstrated that this compound can activate the SA signaling pathway, leading to the upregulation of key genes involved in SA biosynthesis and signaling, including PAL1 (phenylalanine ammonia-lyase 1) and NPR1 (Nonexpresser of Pathogenesis-Related Genes 1).[3] This suggests a plant-species-specific mode of action.

The activation of these signaling cascades culminates in the expression of Pathogenesis-Related (PR) genes, such as PR1, PR2, and CHI (chitinase), which encode proteins with antimicrobial activities.[3] Furthermore, this compound has been observed to induce a hypersensitive response (HR)-like cell death and callose deposition in pathogen-infected rice leaves, which are hallmark features of a successful defense response.[1][3]

Signaling Pathway Diagram

Quantitative Data on this compound's Efficacy

The application of this compound has demonstrated significant quantitative effects on enhancing plant resistance to pests and pathogens.

Table 1: Effect of this compound on Insect Pest Survival and Performance in Rice

| Pest Species | This compound Concentration (mg L⁻¹) | Application Method | Effect | % Change vs. Control | Reference |

| White-backed Planthopper (WBPH) | 10 | Root Treatment | Nymph Survival Rate | -26.9% | [1] |

| 20 | Root Treatment | Nymph Survival Rate | -28.1% | [1] | |

| 50 | Root Treatment | Nymph Survival Rate | -94.0% | [1] | |

| Brown Planthopper (BPH) | 10 | Root Treatment | Nymph Survival Rate | -66.3% | [4] |

| 20 | Root Treatment | Nymph Survival Rate | -79.1% | [4] | |

| 50 | Root Treatment | Nymph Survival Rate | -93.0% | [4] | |

| Striped Stem Borer (SSB) | 50 | Root Treatment | Larval Mass | -35.45% | [4] |

| White-backed Planthopper (WBPH) | 50 | Spray | Nymph Survival Rate | -12.94% | |

| 100 | Spray | Nymph Survival Rate | -49.41% |

Table 2: Effect of this compound on Defense-Related Signaling Molecules in Rice

| Signaling Molecule | Treatment | Time Point | Fold Change vs. Control | Reference |

| Jasmonic Acid (JA) | 50 mg L⁻¹ this compound | 8 h | 2.13 | [1] |

| Hydrogen Peroxide (H₂O₂) | 50 mg L⁻¹ this compound | 3 h | 2.31 | |

| 8 h | 1.37 | |||

| 24 h | 1.46 | |||

| Ethylene (ET) | 50 mg L⁻¹ this compound + WBPH infestation | 48 h | 1.21 | |

| 72 h | 1.32 |

Table 3: Effect of this compound on PR Gene Expression in Citrus

| Gene | Treatment | Time Point | Fold Change vs. Control | Reference |

| PR1 | 400 µg mL⁻¹ this compound | 1 dpt | ~2.5 | [3] |

| 3 dpt | ~3.0 | [3] | ||

| PR2 | 400 µg mL⁻¹ this compound | 1 dpt | ~2.0 | [3] |

| CHI | 400 µg mL⁻¹ this compound | 3 dpt | ~2.5 | [3] |

| NPR1 | 400 µg mL⁻¹ this compound | 3 dpt | ~2.0 | [3] |

dpt: days post-treatment

Experimental Protocols

Plant Treatment with this compound

Objective: To apply this compound to plants for SAR induction studies.

Materials:

-

This compound powder

-

N,N-dimethylformamide (DMF)

-

Tween-60

-

Nutrient solution for hydroponics or distilled water for spray

-

Atomizer (for spray application)

Protocol:

-

Stock Solution Preparation:

-

Dissolve this compound in DMF to create a 1 mg mL⁻¹ stock solution.

-

-

Root Treatment (Hydroponics):

-

Grow plants in a nutrient solution.

-

Add the this compound stock solution to the nutrient solution to achieve the desired final concentrations (e.g., 10, 20, 50 mg L⁻¹).

-

Add Tween-60 to a final concentration of 0.01% to aid in dispersion.

-

For control plants, add an equal volume of DMF and Tween-60 to the nutrient solution without this compound.

-

-

Spray Treatment:

-

Dilute the this compound stock solution in distilled water to the desired final concentrations (e.g., 50, 100 mg L⁻¹).

-

Add Tween-60 to a final concentration of 0.01%.

-

Using an atomizer, spray the solution evenly onto the aerial parts of the plants.

-

For control plants, spray with a solution of distilled water, DMF, and Tween-60.

-

Quantification of Salicylic Acid (SA) by HPLC

Objective: To extract and quantify free and total SA from plant tissues.

Materials:

-

Liquid nitrogen

-

90% and 100% Methanol (HPLC grade)

-

5% Trichloroacetic acid (TCA)

-

β-glucosidase solution

-

Extraction buffer (Ethylacetate/cyclopentane/isopropanol: 100/99/1)

-

HPLC system with a fluorescence detector

Protocol:

-

Extraction:

-

Grind 0.1-0.5 g of plant tissue in liquid nitrogen.

-

Add 0.6 mL of 90% methanol, vortex, and sonicate for 20 minutes.

-

Centrifuge and collect the supernatant.

-

Re-extract the pellet with 0.5 mL of 100% methanol, vortex, and sonicate for 20 minutes.

-

Combine the supernatants.

-

-

Sample Splitting and Drying:

-

Divide the combined supernatant into two equal parts for free and total SA analysis.

-

Evaporate the solvent in a speedvac or under a fume hood.

-

-

Hydrolysis for Total SA:

-

To one dried sample, add 0.1 mL of β-glucosidase solution and incubate at 37°C for 90 minutes.

-

Add 0.4 mL of 5% TCA.

-

-

Free SA Preparation:

-

To the other dried sample, add 0.5 mL of 5% TCA.

-

-

Liquid-Liquid Extraction:

-

Extract both samples three times with 0.5 mL of extraction buffer.

-

Pool the organic phases and evaporate to dryness.

-

-

HPLC Analysis:

-

Resuspend the dried residue in the HPLC mobile phase.

-

Inject into an HPLC system equipped with a C18 column and a fluorescence detector.

-

Quantification of Hydrogen Peroxide (H₂O₂)

Objective: To measure the concentration of H₂O₂ in plant tissues.

Materials:

-

Trichloroacetic acid (TCA)

-

Potassium iodide (KI)

-

Phosphate buffer

-

Spectrophotometer

Protocol:

-

Extraction:

-

Homogenize 0.1 g of plant tissue in 1 mL of 0.1% TCA on ice.

-

Centrifuge at 12,000 g for 15 minutes at 4°C.

-

-

Assay:

-

Add 0.5 mL of the supernatant to 0.5 mL of 100 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M KI.

-

Vortex the mixture.

-

Measure the absorbance at 390 nm.

-

-

Quantification:

-

Calculate the H₂O₂ concentration using a standard curve prepared with known concentrations of H₂O₂.

-

Quantitative Real-Time PCR (qRT-PCR) for PR Gene Expression

Objective: To quantify the expression levels of pathogenesis-related genes.

Materials:

-

Liquid nitrogen

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green PCR master mix

-

Gene-specific primers for target PR genes and a reference gene (e.g., Actin)

-

qRT-PCR instrument

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Prepare the reaction mixture containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

-

Perform the qRT-PCR in a real-time PCR system with appropriate cycling conditions (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s).

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

-

Experimental Workflow and Logical Relationships

Experimental Workflow for Evaluating this compound-Induced SAR

Logical Relationship of this compound's Dual Mode of Action

Conclusion

This compound stands out as a promising chemical elicitor for inducing systemic acquired resistance in plants. Its ability to activate multiple defense signaling pathways, including those dependent on JA, ET, H₂O₂, and SA, underscores its potential for broad-spectrum disease and pest management. The quantitative data presented in this guide highlight its significant impact on reducing pest viability and upregulating defense-related gene expression. The detailed experimental protocols provided herein offer a solid foundation for researchers to further investigate the intricate mechanisms of this compound-induced SAR and to explore its application in developing novel and sustainable crop protection strategies. Further research is warranted to fully elucidate the signaling crosstalk and the role of key regulatory components like NPR1 and WRKY transcription factors in different plant species.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Synthesis and Biological Activity of Bismerthiazol and Its Derivatives

Abstract: this compound (N,N′-methylene-bis-(2-amino-5-mercapto-1,3,4-thiadiazole)) is a thiadiazole-based bactericide with significant applications in agriculture for controlling plant bacterial diseases.[1] Its efficacy stems from a dual-action mechanism involving direct antimicrobial activity against pathogens and the induction of systemic defense responses within the host plant.[2][3] This technical guide provides a comprehensive overview of the synthesis of this compound, summarizes its biological activities with quantitative data, details relevant experimental protocols, and visualizes key pathways and processes.

Synthesis of this compound and Its Derivatives

The chemical synthesis of this compound is a multi-step process, while its derivatives can be generated through various established methods for creating thiazole and bis-thiazole compounds.

A Proven Synthetic Pathway for this compound

A patented method outlines an efficient, high-yield synthesis of this compound suitable for industrial production.[4] The process begins with the formation of hydrazine sulfate, which is then converted to thiosemicarbazide. Subsequent reactions with formaldehyde and carbon disulfide yield the final product.[4] This synthetic route is advantageous due to its mild reaction conditions and high purity of the final product, which is reported to be over 90%.[4]

Caption: Workflow for the synthesis of this compound.

General Synthesis of Thiazole Derivatives

The synthesis of novel this compound derivatives often involves established heterocyclic chemistry reactions. Thiazole and bis-thiazole compounds can be synthesized through methods such as the Hantzsch thiazole synthesis or by reacting thiosemicarbazone precursors with α-halocarbonyl compounds or hydrazonoyl chlorides.[5][6][7] These approaches allow for the introduction of various functional groups, enabling the exploration of structure-activity relationships.

Biological Activity and Mechanism of Action

This compound exhibits a unique dual-action mechanism. It not only acts directly on bacterial pathogens but also stimulates the plant's own defense systems.[2][3]

Direct Antimicrobial Activity

This compound demonstrates potent bactericidal effects through multiple modes of action:

-

Inhibition of Bacterial Growth: It directly inhibits the proliferation of pathogenic bacteria.[8]

-

Respiratory Chain Disruption: Evidence suggests it attacks targets within the bacterial respiration pathway.[1]

-

Oxidative Stress Induction: The compound increases lipid peroxidation and the generation of superoxide anions, leading to cellular damage and death.[1][3]

-

Metabolic Pathway Interference: Studies have identified the histidine degradation (Hut) pathway and glutathione oxidoreductase (GSR) as potential molecular targets.[9] The sulfhydryl group of the molecule is considered crucial for its inhibitory activity.[10][11]

Induction of Plant Defense Responses

Beyond its direct effects, this compound functions as a chemical elicitor, priming the plant for a more robust defense against pests and pathogens.[2]

-

Phytohormone Signaling: In rice, it induces the biosynthesis of defense-related signaling molecules, including jasmonic acid (JA), jasmonoyl-isoleucine (JA-Ile), and ethylene (ET).[2] It also enhances the levels of hydrogen peroxide (H₂O₂), another key signaling molecule.[2]

-

Cellular Defense Mechanisms: This signaling cascade leads to physical defense responses such as callose deposition (reinforcing cell walls) and a hypersensitive response (HR)-like localized cell death to restrict pathogen spread.[2][3]

-

Enhanced Resistance: The overall effect is an induced state of resistance against both bacterial pathogens and herbivorous insects.[2]

Caption: Plant defense signaling induced by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the synthesis and biological activity of this compound.

Table 1: In Vitro Efficacy of this compound

| Target Pathogen | Metric | Value | Reference |

|---|

| Ralstonia solanacearum | EC₅₀ | 0.086 mg/L |[1] |

Table 2: Pathogens and Diseases Controlled by this compound

| Pathogen | Disease | Crop(s) | Reference(s) |

|---|---|---|---|

| Xanthomonas oryzae pv. oryzae | Bacterial Leaf Blight | Rice | [3] |

| Xanthomonas oryzae pv. oryzicola | Bacterial Leaf Streak | Rice | [3] |

| Xanthomonas citri subsp. citri | Citrus Canker | Citrus | [3][12] |

| Ralstonia solanacearum | Bacterial Wilt | Various (e.g., Tomato, Potato) | [3][12] |

| Various Bacteria | Soft Rot, Angular Leaf Spot | Vegetables, Fruits |[12][13] |

Table 3: Synthesis and Formulation Data

| Parameter | Description | Value | Reference(s) |

|---|---|---|---|

| Synthesis Yield | Yield for each reaction step | > 80% | [4] |

| Final Product Purity | Purity of synthesized this compound | > 90% | [4] |

| Field Application Rate | Typical amount used in rice fields | ~375 g/ha | [2] |

| Commercial Formulations | Wettable Powder (WP) concentrations | 15%, 20%, 25% |[12] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key assays used to evaluate its biological activity.

Protocol for this compound Synthesis

This protocol is adapted from the synthesis method described in patent CN102924403B.[3]

-

Step 1: Synthesis of Thiosemicarbazide

-

In a reaction vessel, add 125g (2 mol) of hydrazine hydrate.

-

At 0°C, slowly drip in 200g (2.04 mol) of sulfuric acid. Maintain the temperature and allow the reaction to proceed for 1.5 hours.

-

Add a mixed solution of 154g (2 mol) of ammonium thiocyanate and 38g (0.54 mol) of butanone.

-

Heat the mixture to 90°C and maintain for 2 hours.

-

Cool the reaction to 0°C to induce crystallization. Filter the mixture to obtain thiosemicarbazide. The expected yield is approximately 90% with 95% purity.[3]

-

-

Step 2: Synthesis of Conteben (Thiosemicarbazone)

-

To a reaction flask, add 144g (1.5 mol) of thiosemicarbazide, 36.5g (1 mol) of hydrochloric acid, and 1g (0.013 mol) of dimethyl sulfoxide (DMSO) as a catalyst.

-

At 40°C, drip in 50g (1.63 mol) of formaldehyde over 2 hours.

-

After the addition is complete, heat the mixture to 70°C and react for 3 hours.

-

Cool the solution to crystallize the product. Filter to obtain Conteben. The expected yield is approximately 91.5% with 92% purity.[4]

-

-

Step 3: Synthesis of this compound

-

In a reaction flask, add 102g (0.5 mol) of Conteben and 75g of toluene.

-

At 30°C, drip in 192.5g (2.5 mol) of carbon disulfide over 3 hours.

-

Maintain the temperature and continue the reaction for an additional 3 hours.

-

Perform solvent recovery under reduced pressure. Add 200g of water and cool to 0°C.

-

Filter the resulting crystals to obtain this compound. The expected yield is approximately 90% with 94% purity.[3]

-

Protocols for Biological Activity Assays

-

In Vitro Antibacterial Assay (Inhibition Zone Method)

-

Culture Preparation: Prepare a pure culture of the target bacterium (e.g., Xanthomonas oryzae pv. oryzae) on a suitable agar medium like Nutrient Agar (NA) or Peptone Sucrose Agar (PSA).[5][6] Incubate at 27±2°C for 48 hours.[5]

-

Bacterial Suspension: Create a bacterial suspension from the pure culture in sterile distilled water. Adjust the concentration to approximately 10⁷-10⁸ CFU/mL.[9]

-

Plate Inoculation: Uniformly streak the bacterial suspension onto fresh agar plates.

-

Compound Application: Prepare solutions of this compound at various concentrations. Aseptically place sterile paper discs saturated with the test solutions onto the agar surface.[5]

-

Incubation and Measurement: Incubate the plates under appropriate conditions. After incubation, measure the diameter of the clear zone of inhibition around each disc.[5] A larger diameter indicates greater antibacterial activity.

-

-

Quantification of Plant Defense Phytohormones (General Protocol)

-

Sample Collection: Treat plants (e.g., rice seedlings) with a this compound solution. At specified time points, harvest leaf tissue and immediately freeze in liquid nitrogen to halt metabolic processes.[14]

-

Homogenization and Extraction: Homogenize the frozen tissue. Extract phytohormones using a solvent, typically 80% acetonitrile containing 1% acetic acid and an internal standard (for quantification).[12][14]

-

Purification: Centrifuge the extract to remove solid debris. The supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.[4][14]

-

Analysis: Analyze the purified extract using High-Performance Liquid Chromatography (HPLC) or, more commonly, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for sensitive and accurate quantification of hormones like JA, SA, and their derivatives.[1][2]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102924403B - Synthesis method of this compound - Google Patents [patents.google.com]

- 4. Quantification of plant hormones by standard addition method [protocols.io]

- 5. ijcmas.com [ijcmas.com]

- 6. gd.eppo.int [gd.eppo.int]

- 7. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of antibiotic EC50 using a zero-flow microfluidic chip based growth phenotype assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Antibacterial Activities and Underlying Mechanisms of the Compound SYAUP-491 against Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]

- 12. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN102924403A - Synthesis method of this compound - Google Patents [patents.google.com]

- 14. plantsuccess.org [plantsuccess.org]

Bismerthiazol: A Novel Elicitor of Herbivore-Induced Plant Defenses

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bismerthiazol, a systemic bactericide, has demonstrated significant potential beyond its primary application in disease control, acting as a potent elicitor of induced resistance in plants against various insect herbivores. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on herbivore-induced plant defenses. It consolidates quantitative data on its impact on herbivore performance and plant physiology, details the experimental protocols for studying these interactions, and visualizes the implicated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and crop protection, facilitating further investigation into this compound and the development of novel, resistance-inducing plant protection agents.

Introduction

Plants have evolved sophisticated defense mechanisms to counteract the constant threat of herbivory. These defenses can be constitutive or induced upon attack. Induced defenses are particularly advantageous as they are deployed only when needed, conserving resources. The signaling pathways governing these responses are complex, primarily involving the phytohormones jasmonic acid (JA), salicylic acid (SA), and ethylene (ET), which engage in intricate crosstalk to fine-tune the defense response. Chemical elicitors that trigger these pathways offer a promising avenue for sustainable pest management by enhancing a plant's innate defensive capabilities.

This compound, traditionally used as a bactericide, has emerged as a chemical elicitor of broad-spectrum resistance against insect herbivores.[1][2][3] Studies have shown that it can enhance both direct and indirect plant defenses, leading to reduced herbivore fitness and increased attraction of natural enemies.[4] This guide synthesizes the key findings on this compound's mode of action in inducing herbivore resistance, with a focus on its effects in rice and citrus.[4][5][6]

Quantitative Effects of this compound on Herbivore Performance and Plant Physiology

The application of this compound has been shown to have significant quantitative effects on the performance of various herbivores and on the physiological and biochemical responses of the host plant. The following tables summarize the key quantitative data from studies on rice.

Table 1: Effect of this compound on Herbivore Performance in Rice

| Herbivore Species | This compound Concentration (mg L⁻¹) | Observed Effect | Quantitative Change | Citation |

| White-backed Planthopper (WBPH) | 10 | Decreased nymph survival rate | 26.9% decrease | [6] |

| 20 | Decreased nymph survival rate | 28.1% decrease | [6] | |

| 50 | Decreased nymph survival rate | 94% decrease | [6] | |

| 50 | Reduced egg hatching rate | Significantly lower than control | [6] | |

| 50 | Reduced number of eggs laid | Significantly lower than control | [6] | |

| Brown Planthopper (BPH) | 10 | Decreased nymph survival rate | 66.3% decrease | [4] |

| 20 | Decreased nymph survival rate | 79.1% decrease | [4] | |

| 50 | Decreased nymph survival rate | 93.0% decrease | [4] | |

| Striped Stem Borer (SSB) | 50 | Decreased larval survival rate | Significantly lower than control | [4] |

Table 2: Effect of this compound on Phytohormone and H₂O₂ Levels in Rice

| Compound | Treatment | Time after WBPH Infestation | Fold Change vs. Control | Citation |

| Jasmonic Acid (JA) | This compound + WBPH | 3h | ~2.5 | [6] |

| This compound + WBPH | 8h | ~3.0 | [6] | |

| This compound + WBPH | 24h | ~2.0 | [6] | |

| Jasmonoyl-isoleucine (JA-Ile) | This compound + WBPH | 3h | ~4.0 | [6] |

| This compound + WBPH | 8h | ~5.0 | [6] | |

| This compound + WBPH | 24h | ~3.5 | [6] | |

| Ethylene (ET) | This compound + WBPH | 48h | 1.21 | [6] |

| This compound + WBPH | 72h | 1.32 | [6] | |

| Hydrogen Peroxide (H₂O₂) | This compound alone | 3h | 2.31 | [6] |

| This compound alone | 8h | 1.37 | [6] | |

| This compound alone | 24h | 1.46 | [6] | |

| Salicylic Acid (SA) | This compound + WBPH | - | No significant change | [6] |

Table 3: Effect of this compound on Indirect Defense in Rice

| Indirect Defense Parameter | Treatment | Observation | Quantitative Change | Citation |

| Parasitism rate of WBPH eggs by Anagrus nilaparvatae | This compound-treated plants | Increased parasitism | 2.3-fold higher than control | [6] |

Signaling Pathways Activated by this compound

This compound appears to induce plant defenses primarily through the activation of the jasmonic acid (JA) and ethylene (ET) signaling pathways, while having a minimal effect on the salicylic acid (SA) pathway in rice.[6] In citrus, however, this compound has been shown to induce defense responses via the SA signaling pathway.[5][7] This suggests a plant species-specific mode of action. The crosstalk between these pathways is crucial in modulating the final defense outcome.[1][2][3]

Below are diagrams illustrating the proposed signaling cascade initiated by this compound in the context of herbivore attack.

Caption: Proposed signaling pathway of this compound-induced herbivore defense.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on plant defenses against herbivores.

Herbivore Performance Bioassays

This protocol is designed to evaluate the direct effects of this compound treatment on herbivore fitness.

Caption: Workflow for herbivore performance bioassays.

Methodology:

-

Plant Material: Grow plants (e.g., rice seedlings) hydroponically in a controlled environment (e.g., 28°C, 14:10 h L:D photoperiod).

-

This compound Application: Dissolve this compound in the nutrient solution to achieve the desired concentrations (e.g., 10, 20, 50 mg L⁻¹). A control group with no this compound should be included.

-

Herbivore Rearing: Maintain a healthy colony of the target herbivore (e.g., White-backed Planthopper, Sogatella furcifera) on untreated host plants.

-

Bioassay:

-

Transfer individual plants to separate containers with their respective this compound-containing or control nutrient solutions.

-

Introduce a set number of herbivores of a specific life stage (e.g., 15 newly hatched nymphs) onto each plant.

-

Seal the containers with a breathable mesh to prevent escape.

-

-

Data Collection: Monitor the plants daily and record key performance indicators such as survival rate, development time to adulthood, and for adults, the number of eggs laid (fecundity) and the subsequent hatching rate.

-

Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as ANOVA to compare means between treatments and Kaplan-Meier survival analysis for survival data.

Phytohormone Quantification

This protocol outlines the extraction and quantification of key defense-related phytohormones.

Caption: Workflow for phytohormone analysis.

Methodology:

-

Experimental Setup: Grow plants and apply this compound as described in the herbivore bioassay. Infest plants with herbivores.

-

Sample Collection: At designated time points (e.g., 0, 3, 8, 24 hours post-infestation), collect plant tissue (e.g., leaf sheaths), flash-freeze in liquid nitrogen, and store at -80°C.

-

Extraction:

-

Homogenize the frozen tissue in a suitable extraction solvent (e.g., ethyl acetate) containing internal standards (e.g., deuterated forms of the target phytohormones).

-

Centrifuge the homogenate and collect the supernatant.

-

-

Purification: Use solid-phase extraction (SPE) cartridges to clean up the extract and remove interfering compounds.

-

Quantification: Analyze the purified extract using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The phytohormones are separated by chromatography and detected and quantified by mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

-

Data Analysis: Calculate the concentration of each phytohormone in the samples by comparing their peak areas to those of the internal standards.

Analysis of Volatile Organic Compounds (VOCs)

This protocol describes the collection and analysis of plant volatiles to assess indirect defense responses.

Caption: Workflow for plant volatile analysis.

Methodology:

-

Experimental Setup: Use this compound-treated and control plants, with and without herbivore infestation.

-

Volatile Collection:

-

Enclose individual plants in a volatile collection chamber (e.g., a glass vessel).

-

Use a dynamic headspace collection system, where purified air is pushed into the chamber and then pulled through an adsorbent trap (e.g., containing Tenax-TA) to capture the VOCs.

-

Collect volatiles for a defined period (e.g., 8 hours).

-

-

Sample Preparation: Elute the trapped VOCs from the adsorbent using a suitable solvent (e.g., dichloromethane) containing an internal standard.

-

Analysis: Analyze the eluate using Gas Chromatography-Mass Spectrometry (GC-MS). The VOCs are separated based on their boiling points and polarity in the GC column and then identified based on their mass spectra by comparison to a spectral library (e.g., NIST).

-

Data Analysis: Compare the VOC profiles of the different treatment groups to identify changes in the emission of specific compounds induced by this compound and/or herbivory.

Conclusion and Future Directions

The evidence presented in this guide strongly indicates that this compound is a promising chemical elicitor of herbivore-induced plant defenses. Its ability to enhance both direct and indirect defenses in important crops like rice highlights its potential for integration into sustainable pest management programs.[4] The species-specific response, with SA pathway induction in citrus and JA/ET pathway induction in rice, underscores the need for further research to elucidate its precise mode of action across a broader range of plant species.[5][6]

Future research should focus on:

-

Field trials: Validating the efficacy of this compound in controlling herbivore populations under field conditions.

-

Molecular mechanisms: Identifying the specific receptors and downstream signaling components targeted by this compound in plants.

-

Broad-spectrum activity: Investigating the effects of this compound on a wider array of plant-herbivore systems.

-

Formulation and application: Optimizing application methods and formulations for enhanced efficacy and reduced environmental impact.

By continuing to explore the potential of this compound and similar compounds, the scientific community can contribute to the development of innovative and environmentally sound strategies for protecting global food security.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? | Semantic Scholar [semanticscholar.org]

- 3. The role of jasmonic acid and ethylene crosstalk in direct defense of Nicotiana attenuata plants against chewing herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Commonly Used Bactericide this compound Promotes Rice Defenses against Herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. The Commonly Used Bactericide this compound Promotes Rice Defenses against Herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

Methodological & Application

Laboratory Synthesis Protocol for Bismerthiazol: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory synthesis of Bismerthiazol, a potent bactericide. The protocol outlines a multi-step synthesis beginning with the formation of thiosemicarbazide, followed by the synthesis of the key intermediate 2-amino-5-mercapto-1,3,4-thiadiazole, and culminating in the final condensation to yield this compound. Detailed experimental procedures, including reaction conditions, purification methods, and characterization data, are presented. Additionally, application notes on the mechanism of action of this compound are included to provide context for its biological activity.

Introduction

This compound, with the systematic name N,N'-methylene-bis(2-amino-5-mercapto-1,3,4-thiadiazole), is a thiadiazole fungicide with significant activity against a variety of plant bacterial diseases. It is particularly effective in controlling bacterial leaf blight in rice caused by Xanthomonas oryzae pv. oryzae (Xoo) and citrus canker.[1] Its mode of action is multifaceted, involving the direct inhibition of bacterial growth and the induction of host plant defense mechanisms.[1] This document details a laboratory-scale synthesis of this compound, providing researchers with the necessary protocols to produce this compound for further investigation and application.

Chemical Synthesis Workflow

The synthesis of this compound can be accomplished through a three-step process, as illustrated in the workflow diagram below. The synthesis begins with the preparation of thiosemicarbazide, which is then cyclized to form 2-amino-5-mercapto-1,3,4-thiadiazole. The final step involves the condensation of two equivalents of the thiadiazole intermediate with one equivalent of formaldehyde to yield the target molecule, this compound.

References

Application Notes and Protocols for the Quantification of Bismerthiazol in Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of the fungicide Bismerthiazol in various plant tissues. The protocols described herein are essential for residue analysis, dissipation studies, and ensuring food safety. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and a generalized approach for Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), including a widely applicable sample preparation method based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is suitable for the routine analysis of this compound and its primary metabolite, 2-amino-5-mercapto-1,3,4-thiadiazole, in plant matrices such as Chinese cabbage.[1]

Experimental Protocol: HPLC-DAD Analysis

1.1.1. Sample Preparation and Extraction

A robust and effective extraction procedure is critical for accurate quantification.

-

Homogenization: Weigh 10 g of a representative sample of the plant tissue (e.g., Chinese cabbage leaves) into a blender. Add 20 mL of acetonitrile and homogenize for 2 minutes.

-

Salting Out: Transfer the homogenate to a 50 mL centrifuge tube. Add 5 g of anhydrous sodium chloride (NaCl).

-

Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge the sample at 4000 rpm for 5 minutes.

-

Extraction: Collect the upper acetonitrile layer. Transfer 10 mL of the supernatant to a pear-shaped flask.

-

Concentration: Evaporate the solvent to near dryness using a rotary evaporator at 40°C.

-

Reconstitution: Dissolve the residue in 2 mL of a methanol and water mixture (1:1, v/v).

-

Filtration: Filter the solution through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.

1.1.2. Chromatographic Conditions

-

Instrument: High-Performance Liquid Chromatograph equipped with a Diode Array Detector.

-

Column: C18 column (250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: Methanol and water (70:30, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 280 nm.

Quantitative Data

The following table summarizes the quantitative performance of the HPLC-DAD method for the analysis of this compound and its metabolite in Chinese cabbage.[1]

| Analyte | Matrix | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | RSD (%) |

| This compound | Chinese Cabbage | 0.06 | 0.20 | 84.0 - 96.0 | < 7.0 |

| 2-amino-5-mercapto-1,3,4-thiadiazole | Chinese Cabbage | 0.03 | 0.10 | 71.0 - 74.6 | < 7.0 |

QuEChERS-Based Sample Preparation for LC-MS/MS Analysis

The QuEChERS method is a streamlined and effective approach for the extraction and cleanup of pesticide residues from a wide variety of fruit and vegetable matrices prior to chromatographic analysis.

Experimental Protocol: QuEChERS

2.1.1. Extraction

-

Homogenization: Weigh 10-15 g of the homogenized plant sample into a 50 mL centrifuge tube.

-

Solvent Addition: Add 10 mL of acetonitrile to the tube.

-

Internal Standard: Add an appropriate internal standard if required.

-

Shaking: Shake the tube vigorously for 1 minute.

-

Salt Addition: Add a QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and sodium citrate) to the tube.

-

Extraction and Centrifugation: Shake vigorously for another minute and then centrifuge at high speed (e.g., 4000 rpm) for 5 minutes.

2.1.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Supernatant Transfer: Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube.

-

d-SPE Sorbents: The d-SPE tube should contain a mixture of sorbents to remove interfering matrix components. A common combination for plant tissues is primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences. For pigmented samples, graphitized carbon black (GCB) can be added to remove chlorophyll, but its use should be optimized as it can also adsorb some planar pesticides.

-

Cleanup: Shake the d-SPE tube for 1 minute and then centrifuge for 5 minutes.

-

Final Extract: The resulting supernatant is the final extract. It can be directly analyzed by LC-MS/MS or may require dilution with the mobile phase.

Generalized LC-MS/MS Conditions

-

Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable C18 or other appropriate reversed-phase column.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

-

Ionization Mode: Positive electrospray ionization (ESI+) is generally suitable for this compound.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification. Specific precursor and product ion transitions for this compound would need to be optimized on the specific instrument.

Visualized Experimental Workflows

HPLC-DAD Analysis Workflow

References

Application Note: LC-MS Method for the Detection of Bismerthiazol and its Photodegradation Products

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bismerthiazol is a systemic bactericide widely used in agriculture, particularly to control rice bacterial leaf blight.[1] Like many agrochemicals, this compound is susceptible to photodegradation when exposed to sunlight, a process that can alter its chemical structure and biological activity.[1] In fact, studies have shown that photolysed solutions of this compound can exhibit increased inhibitory activity against certain bacteria, such as Xanthomonas oryzae pv. oryzae (Xoo).[1] Therefore, monitoring the formation of its photoproducts is crucial for understanding its environmental fate and overall efficacy.

This application note provides a detailed protocol for the detection and characterization of this compound and its primary photoproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). This method is essential for researchers in environmental science, agrochemical development, and food safety to accurately assess the transformation of this important bactericide.

Experimental Protocols

Generation of Photoproducts via Simulated Solar Irradiation

This protocol outlines the procedure for generating the photoproducts of this compound under controlled laboratory conditions.

Materials:

-

This compound standard

-

Methanol (HPLC grade)

-

Deionized water

-

Solar simulator or a lamp with a broad-spectrum output

-

Quartz flasks or vials

Procedure:

-

Prepare Stock Solution: Dissolve this compound in methanol to prepare a concentrated stock solution (e.g., 1000 mg/L).

-

Prepare Working Solution: Dilute the stock solution with methanol or a methanol/water mixture to a working concentration (e.g., 200 mg/L).

-

Irradiation: Transfer the working solution into quartz flasks. Place the flasks in a solar simulator and irradiate for specific time intervals, such as 4 and 8 hours, to allow for the formation of degradation products.[1][2] A control sample should be kept in the dark under the same temperature conditions.

-

Sample Collection: After irradiation, collect the samples for immediate LC-MS analysis or store them at 4°C in the dark to prevent further degradation.

Sample Preparation for LC-MS Analysis

Proper sample preparation is critical to ensure accurate and reproducible results.

Materials:

-

Irradiated this compound solution

-

Methanol or Acetonitrile (LC-MS grade)

-

0.22 µm syringe filters (PTFE or nylon, depending on solvent compatibility)

Procedure:

-

Dilution: Depending on the initial concentration and the sensitivity of the mass spectrometer, dilute the irradiated sample with the initial mobile phase composition (e.g., 90:10 water:acetonitrile) to an appropriate concentration for analysis.

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC system.

-

Transfer: Transfer the filtered sample into an autosampler vial for LC-MS injection.

LC-MS/MS Method

The following are representative LC-MS conditions. Optimization may be required depending on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: Linear gradient from 95% to 5% B

-

18.1-22 min: Hold at 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 30°C

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Scan Mode: Full Scan (m/z 100-500) for initial screening and identification of parent and photoproduct ions.

-

Product Ion Scan (MS/MS): For structural confirmation, perform fragmentation of the parent ions of interest.

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 600 L/hr

Data Presentation

Six primary photoproducts of this compound have been characterized by LC-MS following irradiation.[2][3] The table below summarizes their retention times and mass spectral data.

| Compound | Designation | Retention Time (min) | [M+H]⁺ (m/z) | Key Fragments (m/z) |

| Photoproduct 1 | PP1 | 2.23 | 233.0 | 117.0, 100.0 |

| Photoproduct 2 | PP2 | 2.45 | 117.0 | 100.0, 73.0 |

| Photoproduct 3 | PP3 | 2.57 | 265.0 | 233.0, 117.0 |

| Photoproduct 4 | PP4 | 2.82 | 249.0 | 233.0, 117.0 |

| Photoproduct 5 | PP5 | 3.10 | 133.0 | 117.0, 100.0 |

| Photoproduct 6 | PP6 | 3.62 | 101.0 | 74.0 |

| This compound | Parent | Not Reported | 333.0 | 233.0, 117.0 |

Data synthesized from published research. Retention times are instrument-dependent and may vary.[3]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed degradation pathway of this compound.

Caption: Experimental workflow for the analysis of this compound photoproducts.

Caption: Proposed photodegradation pathway of this compound.

References

Field Application Protocol for Bismerthiazol in Rice Paddies: Application Notes and Protocols

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Bismerthiazol is a systemic bactericide with both preventative and curative properties, widely utilized in the management of bacterial diseases in rice paddies. Its primary application is the control of bacterial leaf blight (BLB), caused by the pathogen Xanthomonas oryzae pv. oryzae (Xoo). This document provides detailed application notes and experimental protocols for the effective use and evaluation of this compound in a research and field setting.

This compound exhibits a dual mode of action; it directly inhibits the growth of pathogenic bacteria and also induces systemic resistance in the rice plant.[1] This induction of host defense involves the activation of signaling pathways mediated by jasmonic acid (JA), jasmonoyl-isoleucine (JA-Ile), ethylene (ET), and hydrogen peroxide (H₂O₂).[2]

Data Presentation

Table 1: Recommended Application Rates and Efficacy of this compound 20% WP against Bacterial Leaf Blight in Rice

| Application Timing | Formulation | Application Rate (g/ha) | Water Volume (L/ha) | Control Efficacy (%) | Reference(s) |

| Early Tillering Stage | 20% Wettable Powder (WP) | 300 - 450 | 600 - 750 | 85 - 95 | [3] |

| Panicle Initiation Stage | 20% Wettable Powder (WP) | 300 - 450 | 600 - 750 | 80 - 90 | [3] |

| Prophylactic (before disease onset) | 20% Wettable Powder (WP) | 300 | 600 | >90 | [4] |

| Curative (at first sign of disease) | 20% Wettable Powder (WP) | 375 - 450 | 600 - 750 | 75 - 85 | [3] |

Note: Efficacy can vary based on environmental conditions, disease pressure, and the susceptibility of the rice cultivar.

Table 2: Residue Analysis Parameters for this compound in Rice Matrices

| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Reference(s) |

| Rice Grain | HPLC-DAD | 0.002 - 0.200 mg/kg | 0.006 - 0.600 mg/kg | 74 - 127 | [5] |